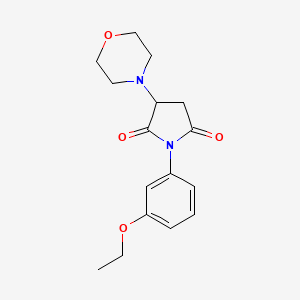
1-(3-ethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-ethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione, also known as Etomidate, is a short-acting intravenous anesthetic drug that is used for induction of anesthesia and sedation in various medical procedures. It was first synthesized by Janssen Pharmaceutica in 1964 and was approved for use in the United States in 1983.
Wirkmechanismus
1-(3-ethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione acts primarily on the gamma-aminobutyric acid (GABA) receptor in the brain, which is responsible for inhibiting neuronal activity. It enhances the activity of GABA, leading to increased inhibition of neuronal activity and subsequent sedation and anesthesia.
Biochemical and Physiological Effects:
1-(3-ethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has a rapid onset of action, with peak effects occurring within one minute of administration. It has a short duration of action, with effects lasting for approximately five to ten minutes. It is metabolized in the liver and excreted in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-ethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has several advantages for use in laboratory experiments, including its rapid onset and short duration of action, which allows for precise control of anesthesia levels. It also has minimal effects on cardiovascular and respiratory function, making it a safe option for use in animal studies. However, it has been shown to suppress the immune system and may have negative effects on cognitive function.
Zukünftige Richtungen
Future research on 1-(3-ethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione may focus on its potential use in the treatment of other neurological disorders, such as traumatic brain injury and stroke. It may also be studied for its effects on the immune system and its potential use in the treatment of autoimmune disorders. Additionally, research may focus on developing new formulations of 1-(3-ethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione that have longer durations of action or fewer side effects.
Synthesemethoden
The synthesis of 1-(3-ethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione involves the reaction of 1-ethyl-3-(3-ethoxyphenyl)-pyrrolidine-2,5-dione with morpholine in the presence of sodium hydride and dimethylformamide. The resulting product is then purified through recrystallization to obtain pure 1-(3-ethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione.
Wissenschaftliche Forschungsanwendungen
1-(3-ethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been extensively studied for its anesthetic properties and has been used in various medical procedures, including intubation, cardioversion, and electroconvulsive therapy. It has also been used in the treatment of status epilepticus, a life-threatening condition characterized by prolonged seizures.
Eigenschaften
IUPAC Name |
1-(3-ethoxyphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-2-22-13-5-3-4-12(10-13)18-15(19)11-14(16(18)20)17-6-8-21-9-7-17/h3-5,10,14H,2,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRKWEARKJCYFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethoxyphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

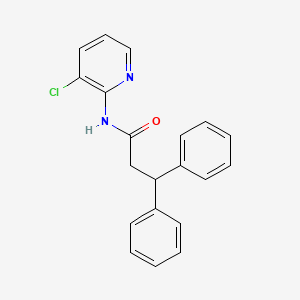
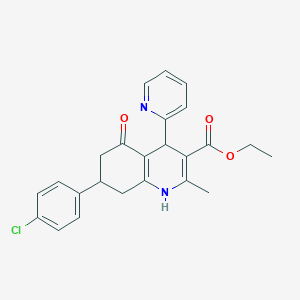
![3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5113142.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5113156.png)
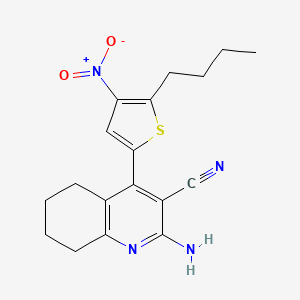
![N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N'-ethyl-N-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5113181.png)
![2-bromo-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5113188.png)
![N-[1-(hydrazinocarbonyl)-2-phenylvinyl]benzamide](/img/structure/B5113191.png)
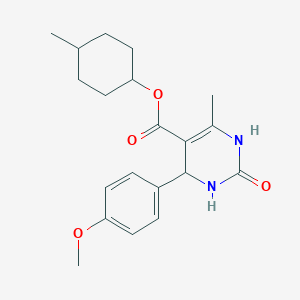
![3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5113220.png)

![2-[2-(4-ethylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B5113233.png)
![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B5113236.png)
![1-[4-(4-chloro-3-methylphenoxy)butyl]piperidine oxalate](/img/structure/B5113240.png)